tert-butyl 3,3-diethylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 3,3-diethylpiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, two ethyl groups, and a piperazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-diethylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
- Diethylamine is then added to the reaction mixture to introduce the diethyl groups.
- The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,3-diethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: tert-Butyl 3,3-diethylpiperazine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It may be used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It may be used as a precursor in the synthesis of drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-diethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
- tert-Butyl 3,3-dimethylpiperazine-1-carboxylate
- tert-Butyl 3,3-difluoropiperazine-1-carboxylate
- tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride
Comparison: tert-Butyl 3,3-diethylpiperazine-1-carboxylate is unique due to the presence of two ethyl groups, which differentiate it from similar compounds that may have different substituents such as methyl or fluorine groups
Properties
CAS No. |
886766-52-5 |
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Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.4 |
Purity |
95 |
Origin of Product |
United States |
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